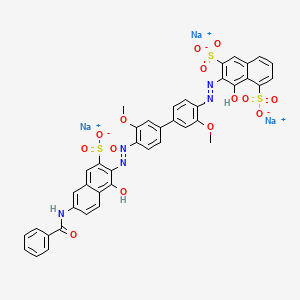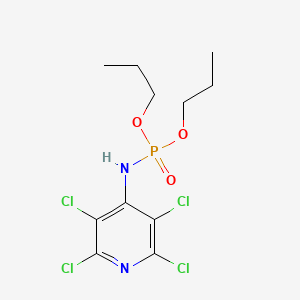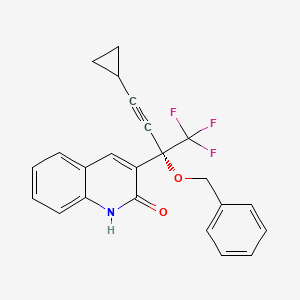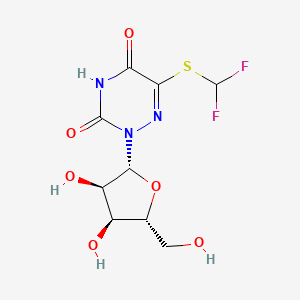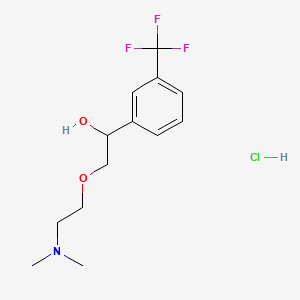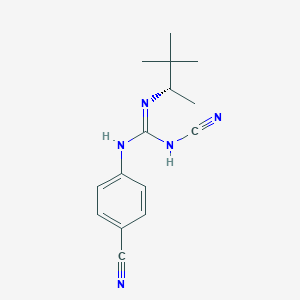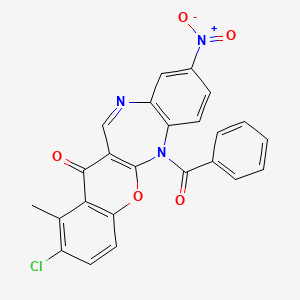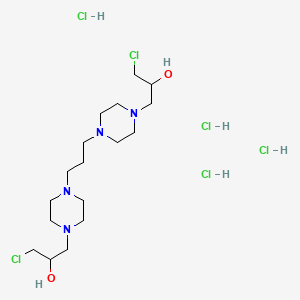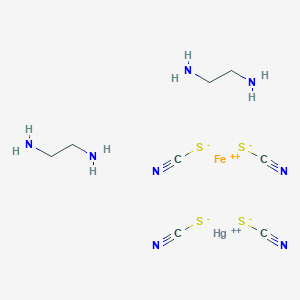
Bis(ethylenediamine)(mercurictetrathiocyanato)iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(ethylenediamine)(mercurictetrathiocyanato)iron is a coordination compound that features iron as the central metal ion, coordinated with ethylenediamine and mercurictetrathiocyanato ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylenediamine)(mercurictetrathiocyanato)iron typically involves the reaction of iron salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH of the solution is carefully monitored to ensure the proper formation of the complex. The reaction mixture is then subjected to stirring and heating to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Bis(ethylenediamine)(mercurictetrathiocyanato)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state species.
Reduction: It can also undergo reduction reactions, where the iron center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, specific pH ranges, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Bis(ethylenediamine)(mercurictetrathiocyanato)iron has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-ligand interactions.
Biology: The compound’s interactions with biological molecules are of interest for understanding metalloprotein functions and developing metal-based drugs.
Medicine: Research into its potential as an anticancer agent is ongoing, with studies focusing on its ability to induce cell death in cancer cells.
Industry: The compound’s unique properties make it useful in catalysis and materials science, where it can be employed in the development of new materials and catalytic processes.
作用机制
The mechanism by which Bis(ethylenediamine)(mercurictetrathiocyanato)iron exerts its effects involves its ability to coordinate with various molecular targets. The iron center can participate in redox reactions, while the ligands can interact with biological molecules, leading to changes in their structure and function. The pathways involved may include the generation of reactive oxygen species, disruption of cellular processes, and induction of cell death mechanisms such as apoptosis or ferroptosis.
相似化合物的比较
Similar Compounds
Chlorido[N,N′-bis(salicylidene)ethylenediamine]iron(III): This compound also features iron coordinated with ethylenediamine ligands and has been studied for its anticancer properties.
N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED): An iron chelator used in medical applications for treating iron overload.
Uniqueness
Bis(ethylenediamine)(mercurictetrathiocyanato)iron is unique due to its specific ligand environment, which imparts distinct chemical and physical properties
属性
CAS 编号 |
80732-92-9 |
|---|---|
分子式 |
C8H16FeHgN8S4 |
分子量 |
609.0 g/mol |
IUPAC 名称 |
ethane-1,2-diamine;iron(2+);mercury(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Fe.Hg/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
InChI 键 |
RQQPPLIHFSWIEP-UHFFFAOYSA-J |
规范 SMILES |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+2].[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


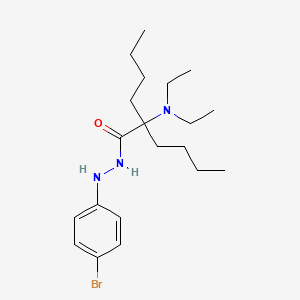
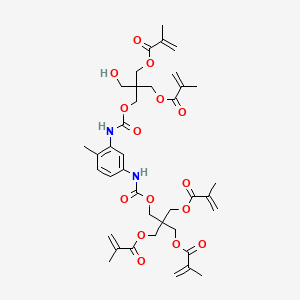
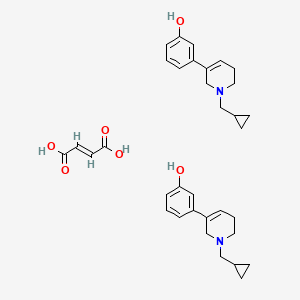

![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
